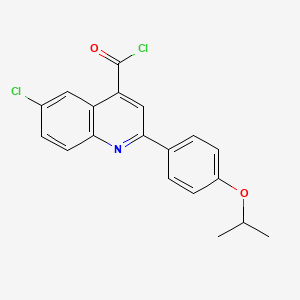
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is 8-chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride . The InChI code is 1S/C18H13Cl2NO/c1-10-6-7-11(2)13(8-10)16-9-14(18(20)22)12-4-3-5-15(19)17(12)21-16/h3-9H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.21 . It is stored at a temperature of 28°C .Applications De Recherche Scientifique
Electronic and π-Conjugation Roles
A study by Kinunda and Jaganyi (2014) explored the electronic and π-conjugation roles of quinoline in ligand substitution reactions of platinum(II) complexes. This research highlights the significance of quinoline moieties in controlling the reactivity of metal complexes, relevant to the understanding of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride's behavior in similar contexts (Kinunda & Jaganyi, 2014).
Reactions with Phosphoryl Chloride
Research by Stringer et al. (1985) investigated the reactions of certain benzazepinones with phosphoryl chloride, leading to the formation of quinoline derivatives. This study provides insights into the chemical behavior of quinoline compounds in reactions with phosphoryl chloride, which could be extrapolated to understand the reactivity of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (Stringer et al., 1985).
Molecular Structure and Spectroscopic Characterization
A study by Wazzan et al. (2016) focused on the molecular structure and spectroscopic characterization of certain quinoline derivatives, offering valuable insights into the structural and spectral properties that might be relevant for 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (Wazzan et al., 2016).
Photophysical Properties of Luminescent Zinc Complexes
Research by Ghedini et al. (2002) on the synthesis and photophysical characterization of luminescent zinc complexes with substituted hydroxyquinolines provides a basis for understanding the photophysical properties of quinoline derivatives, including 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (Ghedini et al., 2002).
Crystal Structures and Supramolecular Arrangements
A study by de Souza et al. (2015) examined the crystal structures and supramolecular arrangements of certain quinoline compounds. This research is significant in understanding the crystallographic and molecular properties that might be similar for 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (de Souza et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
8-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-7-12(11(2)8-10)16-9-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUUGBNSIVXBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















